molecular formula C16H14O4 B1295140 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid CAS No. 25774-02-1

3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid

Cat. No. B1295140
CAS RN: 25774-02-1
M. Wt: 270.28 g/mol
InChI Key: QSBAHMROFICXDC-UHFFFAOYSA-N
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Description

“3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” is a complex organic compound. It likely contains a benzene ring due to the presence of the term “benzyloxy” and “phenyl” in its name. The “3-oxo” suggests the presence of a carbonyl group (C=O), and “propanoic acid” indicates a three-carbon chain ending with a carboxylic acid group (COOH) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy and phenyl groups, the formation of the carbonyl group, and the creation of the propanoic acid chain. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, likely involves a complex arrangement of carbon, hydrogen, and oxygen atoms. The benzyloxy and phenyl groups suggest the presence of benzene rings, which are hexagonal rings of carbon atoms with alternating single and double bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. The presence of the carbonyl and carboxylic acid groups suggests that it could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its melting and boiling points, its solubility in various solvents, and its reactivity with other chemicals .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid: is potentially useful in the Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful method for forming carbon-carbon bonds, utilizing palladium catalysis and organoboron reagents . The compound’s structure could provide a stable, functional group-tolerant reagent that can be applied under mild reaction conditions.

Boron Reagent Research

The compound could be a precursor for the synthesis of boron reagents, such as those used in the Suzuki–Miyaura coupling, due to its benzyloxy group which is a common moiety in phenylboronic acids .

Each of these applications leverages the unique chemical structure of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid to fulfill specific roles in scientific research, showcasing the compound’s versatility in various fields of study. <|\im_end|>

Now, let’s proceed with the next steps! <|im_continue|> OP The detailed analysis of : Now, let’s proceed with the next steps! <|im_continue|> OP: The detailed analysis of 3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid and its potential applications in scientific research is as follows:

Suzuki–Miyaura Cross-Coupling

In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a prominent method for creating carbon-carbon bonds3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid could be investigated as a novel reagent in this reaction due to its potential stability and functional group tolerance, which are crucial for the success of such couplings .

Boronic Acid Derivatives

Given its structural similarity to phenylboronic acids, this compound could be a precursor for the synthesis of boronic acid derivatives, which are valuable in various chemical reactions, including cross-coupling reactions .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal properties, its mechanism of action would involve how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling “3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid” would require appropriate safety measures. This could include wearing personal protective equipment, avoiding ingestion or inhalation, and storing the compound in a cool, well-ventilated place .

Future Directions

The future research directions involving this compound would depend on its properties and potential applications. This could involve studying its synthesis in more detail, investigating its potential uses, or exploring its behavior under different conditions .

properties

IUPAC Name

3-oxo-2-phenyl-3-phenylmethoxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c17-15(18)14(13-9-5-2-6-10-13)16(19)20-11-12-7-3-1-4-8-12/h1-10,14H,11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBAHMROFICXDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80885312
Record name Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)-3-oxo-2-phenylpropanoic acid

CAS RN

25774-02-1
Record name 1-(Phenylmethyl) 2-phenylpropanedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, 2-phenyl-, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80885312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl hydrogen phenylmalonate
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